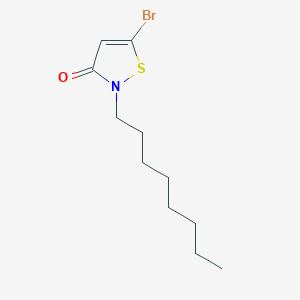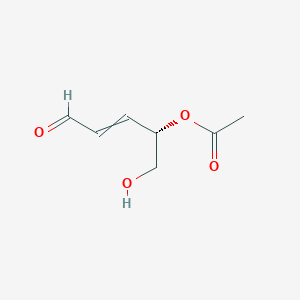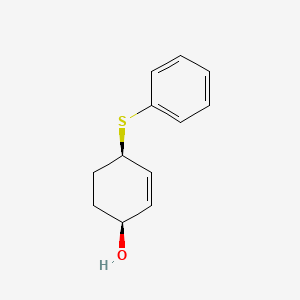
(1S,4R)-4-(Phenylsulfanyl)cyclohex-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4R)-4-(Phenylsulfanyl)cyclohex-2-en-1-ol is an organic compound characterized by a cyclohexene ring substituted with a phenylsulfanyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4R)-4-(Phenylsulfanyl)cyclohex-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene and phenylsulfanyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: Cyclohexene is reacted with phenylsulfanyl chloride in the presence of a base to form the intermediate (1S,4R)-4-(Phenylsulfanyl)cyclohexene. This intermediate is then subjected to hydroboration-oxidation to introduce the hydroxyl group, yielding this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding cyclohex-2-en-1-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a leaving group, followed by nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohex-2-en-1-ol.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
科学的研究の応用
(1S,4R)-4-(Phenylsulfanyl)cyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of phenylsulfanyl groups on biological systems.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of (1S,4R)-4-(Phenylsulfanyl)cyclohex-2-en-1-ol involves its interaction with molecular targets through its phenylsulfanyl and hydroxyl groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Cyclohex-2-en-1-ol: Lacks the phenylsulfanyl group, making it less hydrophobic.
4-(Phenylsulfanyl)cyclohexanol: Saturated analog with different reactivity.
Phenylsulfanylbenzene: Lacks the cyclohexene ring, affecting its chemical properties.
Uniqueness: (1S,4R)-4-(Phenylsulfanyl)cyclohex-2-en-1-ol is unique due to the combination of a phenylsulfanyl group and a hydroxyl group on a cyclohexene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
特性
CAS番号 |
60789-36-8 |
|---|---|
分子式 |
C12H14OS |
分子量 |
206.31 g/mol |
IUPAC名 |
(1S,4R)-4-phenylsulfanylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C12H14OS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-6,8,10,12-13H,7,9H2/t10-,12+/m1/s1 |
InChIキー |
HKDMEOFSNZQRDA-PWSUYJOCSA-N |
異性体SMILES |
C1C[C@H](C=C[C@H]1O)SC2=CC=CC=C2 |
正規SMILES |
C1CC(C=CC1O)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)
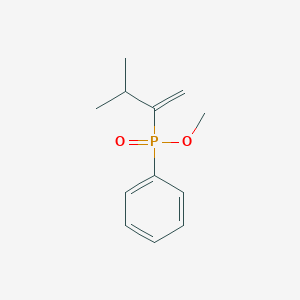
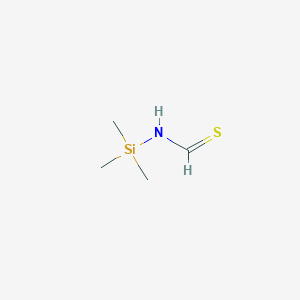
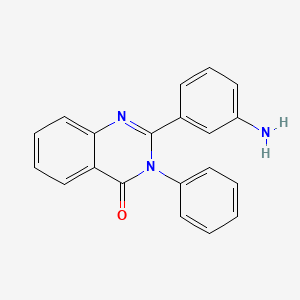
![Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615452.png)
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615460.png)
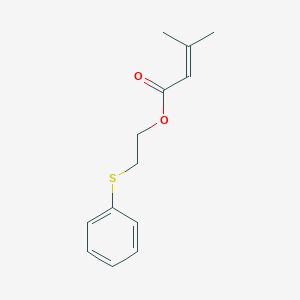
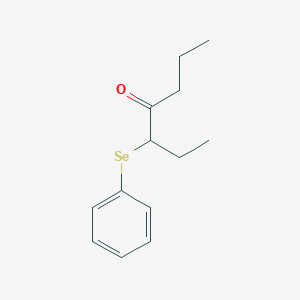
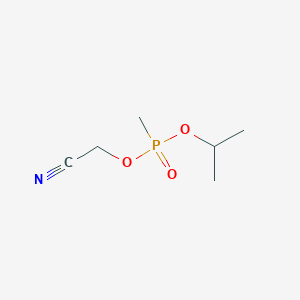
![3-Phenylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14615505.png)
